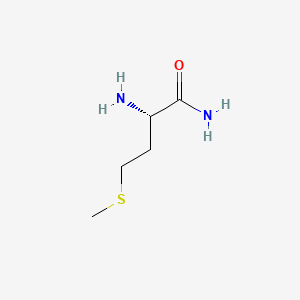

3-(2-Aminoethyl)-1lambda~6~-thiolane-1,1-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Aminoethyl)-1lambda~6~-thiolane-1,1-dione, also known as 3-AE-1,6-Thd, is a versatile thiol-containing molecule widely used in a variety of scientific research applications. It is a small, water-soluble molecule that can be synthesized in a straightforward manner and is particularly useful for its ability to act as a nucleophile and as a reducing agent. This molecule has many potential applications in biochemistry, biotechnology, and drug discovery research.

Scientific Research Applications

Flexibility in Enzyme Binding

- Study: "Flexibility of liver alcohol dehydrogenase in stereoselective binding of 3-butylthiolane 1-oxides" (Cho, Ramaswamy & Plapp, 1997).

- Findings: Thiolane 1-oxides, analogs of carbonyl substrates, bind to the alcohol dehydrogenase-NADH complex. The study explores how different stereoisomers of these compounds, including similar structures to 3-(2-Aminoethyl)-1lambda

6-thiolane-1,1-dione, interact with enzymes, demonstrating the flexibility of amino acid side chains in accommodating these molecules (Cho, Ramaswamy & Plapp, 1997).

Application in Tissue Engineering

- Study: "A Route to Aliphatic Poly(ester)s with Thiol Pendant Groups: From Monomer Design to Editable Porous Scaffolds" (Fuoco, Finne‐Wistrand & Pappalardo, 2016).

- Findings: This research highlights the use of lactide-type monomers possessing pendant thiol-protected groups for creating functionalized aliphatic copolyesters. These materials, which can be further modified, have significant applications in tissue engineering, demonstrating the utility of compounds like 3-(2-Aminoethyl)-1lambda

6-thiolane-1,1-dione in biomedical applications (Fuoco, Finne‐Wistrand & Pappalardo, 2016).

Chemical Synthesis and Biological Evaluation

- Study: "Synthesis and Biological Evaluation of Substituted Thiophenyl Derivatives of Indane-1, 3-Dione" (Giles, Prakash & Ramseshu, 2007).

- Findings: This paper focuses on synthesizing compounds related to 3-(2-Aminoethyl)-1lambda

6-thiolane-1,1-dione, assessing their potential in pharmacological applications. The synthesized compounds demonstrated moderate anticoagulant, analgesic, anti-inflammatory, and anticancer activities (Giles, Prakash & Ramseshu, 2007).

Photoreactions in Organic Chemistry

- Study: "Diversity in the Base-induced Photoreactions of Thiolane-2,4-dione and Derivatives" (Saito & Sato, 1979).

- Findings: The study explores the photoreactions of thiolane-2,4-dione, a compound structurally related to 3-(2-Aminoethyl)-1lambda

6-thiolane-1,1-dione. It focuses on reductive ring cleavage and novel rearrangements of the carbon skeleton, which are crucial for understanding the chemical behavior and potential applications of such compounds in organic synthesis (Saito & Sato, 1979).

properties

IUPAC Name |

2-(1,1-dioxothiolan-3-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c7-3-1-6-2-4-10(8,9)5-6/h6H,1-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDUHWBQZJDLJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60276784 |

Source

|

| Record name | 3-(2-Aminoethyl)-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,1-Dioxothiolan-3-yl)ethanamine | |

CAS RN |

790594-67-1 |

Source

|

| Record name | 3-(2-Aminoethyl)-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[3.2.1]octan-8-one](/img/structure/B1360301.png)